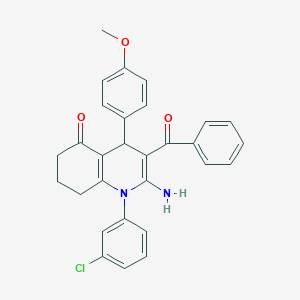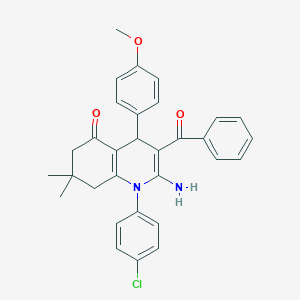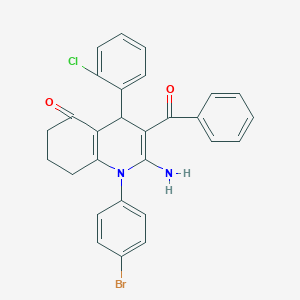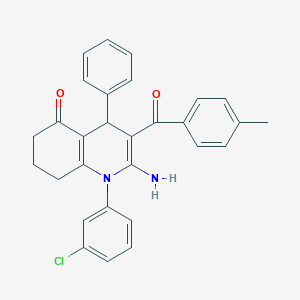![molecular formula C22H28N2O2 B304415 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B304415.png)
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione is not fully understood. However, it is believed to act through the modulation of various neurotransmitters, including GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione has a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. It also exhibits potent analgesic effects, reducing pain in animal models of neuropathic pain. Additionally, it has been shown to reduce inflammation in animal models of arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione in lab experiments is its potent pharmacological effects. It can be used to investigate the mechanisms of action of various neurotransmitters and enzymes, as well as to develop new drugs for the treatment of various diseases. However, one of the limitations is that it is a relatively new compound, and its long-term effects on the body are not well understood.
Future Directions
There are several future directions for the study of 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it could be investigated for its potential use as an analgesic or anti-inflammatory agent. Further research is also needed to investigate its long-term effects on the body and to optimize its pharmacological properties for use in drug development.
In conclusion, 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione is a promising compound with a range of potential applications in various fields of science. Its unique properties and potent pharmacological effects make it a valuable tool for investigating the mechanisms of action of various neurotransmitters and enzymes, as well as for developing new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and its potential for use in the treatment of neurodegenerative diseases and other conditions.
Synthesis Methods
The synthesis of 3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione involves the reaction of 1-adamantylamine with ethyl acetoacetate and benzaldehyde in the presence of a catalyst. The reaction proceeds through a Mannich-type reaction, followed by a cyclization step to form the desired compound.
Scientific Research Applications
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of science. It has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
3-{[1-(1-Adamantyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione |
|---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-[1-(1-adamantyl)ethylamino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H28N2O2/c1-14(22-11-15-7-16(12-22)9-17(8-15)13-22)23-19-10-20(25)24(21(19)26)18-5-3-2-4-6-18/h2-6,14-17,19,23H,7-13H2,1H3 |
InChI Key |
SLMWKNYKHBTVTM-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4CC(=O)N(C4=O)C5=CC=CC=C5 |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4CC(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















